
MOG(35-55)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myelin oligodendrocyte glycoprotein (MOG) is a component of the central nervous system and present on the surface of oligodendrocytes and myelin. Its extracellular domain is widely used to generate an autoimmune animal model of multiple sclerosis. In rats, it is expressed in the hippocampus.
Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein believed to be important in the process of myelinization of nerves in the central nervous system (CNS). It is a transmembrane protein expressed on the surface of oligodendrocyte cell and on the outermost surface of myelin sheaths.
Wissenschaftliche Forschungsanwendungen
Immunmodulatorische Wirkungen bei Autoimmunerkrankungen
MOG(35-55) hat immunmodulatorische Wirkungen, die besonders vielversprechend für die Behandlung von Autoimmunerkrankungen wie Multiple Sklerose (MS) sind. Es spielt eine Rolle in der konformativen Untersuchung von MOG-Peptiden, die für das Verständnis von Demyelinisierungsprozessen bei solchen Krankheiten unerlässlich sind.
2. Induktion der experimentellen Autoimmunenzephalomyelitis (EAE) Dieses Peptid wird verwendet, um EAE in Maus- und Rattenmodellen zu induzieren, das ein Standardmodell für die menschliche MS-Forschung ist. EAE hilft bei der Untersuchung der Pathogenese und potenziellen Behandlungen für MS {svg_1} {svg_2}.
Expression im Zentralnervensystem
MOG(35-55) wird aus dem humanen Myelin-Oligodendrozyten-Glykoprotein (MOG) gewonnen, das im Zentralnervensystem weit verbreitet ist. Seine Beteiligung am Zentralnervensystem macht es für neurologische Studien entscheidend {svg_3}.
4. Präklinische Studien und Suppression der T-Zell-Antwort Präklinische Studien haben gezeigt, dass oxidiertes Mannan-konjugiertes Peptid MOG35–55 antigenspezifische T-Zell-Antworten unterdrücken kann, die mit autoimmuner Demyelinisierung verbunden sind, was für die Entwicklung therapeutischer Strategien von Bedeutung ist {svg_4}.
Entwicklung von mRNA-Vakzinen
Es wurde an der Entwicklung von mRNA-Vakzinen geforscht, die MOG(35-55)-Epitope kodieren. Dieser Ansatz zielt darauf ab, Autoimmunität zu unterdrücken, indem spezifische Antigene angegriffen werden, die an Krankheiten wie MS beteiligt sind {svg_5}.
Autoantikörperproduktion und neurologische Erkrankung
MOG(35-55) kann die Autoantikörperproduktion und eine schubförmig-remittierende neurologische Erkrankung induzieren, die zu einer ausgedehnten plaqueartigen Demyelinisierung führt. Diese Anwendung wird insbesondere bei MS-Patienten beobachtet und ist für das Verständnis des Krankheitsverlaufs entscheidend {svg_6}.
Wirkmechanismus
Target of Action
The primary target of MOG(35-55) is the myelin oligodendrocyte glycoprotein (MOG) , a minor component of the central nervous system (CNS) myelin . MOG is a key component causing demyelination in multiple sclerosis (MS), and antibodies against MOG can cause demyelination both in vivo and in vitro . MOG(35-55) can induce abnormal activation of autoreactive CD4+ T cells specific to MOG35-55/I-Ab in C57BL/6 mice, leading to experimental autoimmune encephalomyelitis (EAE) .
Mode of Action
MOG(35-55) induces strong T and B cell responses and is highly encephalitogenic . It can induce T cell-mediated multiple sclerosis in animal models . When co-administered with ITE, MOG(35-55) induces tolerogenic dendritic cells and suppresses disease development in mouse preclinical models of multiple sclerosis .
Biochemical Pathways
MOG(35-55) is involved in the fluid immune response of the CNS, making it a major immune target in the demyelination occurring in EAE . It contains 21 amino acids and is a component of the CNS myelin protein that can induce both demyelinating antibody responses and T cell responses .
Pharmacokinetics
It is known that mog(35-55) is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
MOG(35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . It has been shown to reduce the numbers of infiltrating CD74+ and CD86+ macrophages and increase the numbers of CD206+ microglia in the brain, resulting in smaller lesion sizes and improvement in neurodeficits .
Action Environment
The action of MOG(35-55) can be influenced by environmental factors such as the presence of other compounds. For example, when co-administered with ITE, MOG(35-55) induces tolerogenic dendritic cells and suppresses disease development in mouse preclinical models of multiple sclerosis .
Biochemische Analyse
Biochemical Properties
The myelin oligodendrocyte glycoprotein peptide 35-55 (MOG 35-55) interacts with various enzymes, proteins, and other biomolecules. It is highly conserved between species, with the only difference between the murine and human protein being a polymorphism on position 42 . The citrullinated MOG 35-55 peptides have been observed to aggregate in an amyloid-like fashion .
Cellular Effects
MOG 35-55 influences cell function by triggering an immune response against the central nervous system (CNS) that induces inflammation and destruction of myelin or antigen-bearing structures . This results in neurological abnormalities similar to those seen in patients with multiple sclerosis .
Molecular Mechanism
At the molecular level, MOG 35-55 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The citrullinated MOG 35-55 peptides show distinct T-cell activation in a marmoset B-cell cross-presentation assay .
Temporal Effects in Laboratory Settings
The effects of MOG 35-55 over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MOG 35-55 vary with different dosages in animal models. Symptoms appear approximately 10-15 days after immunization .
Metabolic Pathways
MOG 35-55 is involved in metabolic pathways that interact with various enzymes or cofactors .
Transport and Distribution
MOG 35-55 is transported and distributed within cells and tissues .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of MOG(35-55) can be achieved through solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids onto a solid support. This method is efficient and allows for the production of high-quality peptides with good yield and purity.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA-OH)", "Resin (polystyrene or polyethylene glycol)", "Coupling reagents (e.g. HATU, DIC, or DCC)", "Protecting groups (e.g. Fmoc or Boc)", "Cleavage reagents (e.g. TFA or HF)" ], "Reaction": [ "1. Loading of the resin onto the solid support", "2. Fmoc deprotection using a base (e.g. piperidine) to expose the amine group", "3. Coupling of the first amino acid using a coupling reagent and a protecting group (e.g. Fmoc-Val-OH)", "4. Repeat steps 2-3 for each subsequent amino acid in the sequence until the desired peptide is formed (e.g. Fmoc-Tyr(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, etc.)", "5. Cleavage of the peptide from the resin using a cleavage reagent (e.g. TFA)", "6. Purification of the crude peptide using techniques such as HPLC or chromatography", "7. Characterization of the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
CAS-Nummer |
163913-87-9 |
Molekularformel |
C118H177N35O29S |
Molekulargewicht |
2581.99 |
| Interest in MOG has centered on its role in demyelinating diseases, particularly multiple sclerosis (MS). | |
Siedepunkt |
N/A |
melting_point |
N/A |
Sequenz |
Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu -Tyr-Arg-Asn-Gly-Lys |
Quelle |
Synthetic |
Synonyme |
MOG(35-55); MOG35-55; MOG 35-55; Myelin Oligodendrocyte Glycoprotein(35-55); Myelin Oligodendrocyte Glycoprotein35-55; Myelin Oligodendrocyte Glycoprotein 35-55 |
Herkunft des Produkts |
United States |
Q1: What is the mechanism of action of MOG(35-55) in inducing EAE?
A1: MOG(35-55) acts as an autoantigen, triggering an immune response against myelin in susceptible individuals. When administered with adjuvants like complete Freund's adjuvant (CFA), it activates antigen-presenting cells (APCs), which then prime CD4+ T cells to recognize MOG(35-55) presented on MHC class II molecules []. These activated T cells differentiate into proinflammatory Th1 and Th17 subsets, migrate to the CNS, and initiate an inflammatory cascade, leading to demyelination and axonal damage [, ].
Q2: Which T cell subsets are primarily involved in MOG(35-55)-induced EAE?
A2: While both CD4+ and CD8+ T cells contribute to EAE, CD4+ T cells are the primary drivers of the disease in MOG(35-55) induced EAE []. Studies have shown that Th1 and Th17 cells, characterized by the production of IFN-γ and IL-17, respectively, play critical roles in the inflammatory response [, , , , ].
Q3: How does MOG(35-55) interact with the immune system at the cellular level?
A3: MOG(35-55), when presented by MHC class II molecules on APCs, activates MOG-specific T cells by engaging with their T cell receptors (TCRs) [, ]. This interaction triggers downstream signaling cascades, leading to T cell activation, proliferation, and differentiation into effector T cell subsets [].
Q4: Can MOG(35-55)-specific immune responses be modulated?
A4: Yes, various studies have shown that MOG(35-55)-specific immune responses can be modulated using different strategies. These include:
- Immunomodulatory therapies: Treatment with interferon-beta (IFN-β) [], erythropoietin (EPO) [], and atorvastatin [] has been shown to reduce EAE severity, potentially by shifting the immune balance towards anti-inflammatory responses and promoting regulatory T cell activity.
- Tolerogenic vaccines: Vaccines incorporating IFN-β, MOG(35-55), and Alum adjuvant have demonstrated the potential to induce antigen-specific tolerance and ameliorate EAE [].
- Blocking co-stimulatory molecules: Targeting co-stimulatory molecules like CD226 [] or using tolerogenic artificial APCs (TaAPCs) that present MOG peptides along with regulatory molecules like anti-Fas and PD-L1-Fc have shown promise in suppressing EAE progression [, ].
- Dietary interventions: Intermittent fasting has been shown to reduce EAE severity, possibly through mechanisms involving modulation of cytokine production and reduced CNS inflammation [].
Q5: What is the amino acid sequence of MOG(35-55)?
A5: The amino acid sequence of the human MOG(35-55) peptide is: MEVGWYRSPFSRVVHLYRNGKD.
Q6: What is the significance of the glycosylation site in the MOG protein?
A6: The native MOG protein has a single N-linked glycosylation site at asparagine-31. Studies suggest that glycosylation at this site might influence the antigenicity of MOG, potentially contributing to the difficulty in detecting anti-MOG antibodies in humans [, ].
Q7: Can modifying the MOG(35-55) peptide sequence affect its activity?
A7: Yes, modifications to the peptide sequence, such as introducing an MHC-anchoring residue, can alter its immunogenicity and ability to induce EAE []. For example, introducing a tyrosine residue at position 20 of the NF-M15-35 peptide, which shares some sequence homology with MOG(35-55), enhanced its ability to activate T cells and induce EAE [].
Q8: How is MOG(35-55) used in EAE research?
A8: MOG(35-55) is a widely used tool in EAE research for:
- Inducing EAE: Immunization with MOG(35-55) in susceptible mouse strains, such as C57BL/6 mice, induces a reliable and reproducible model of EAE [, , , , ].
- Studying disease mechanisms: EAE induced by MOG(35-55) allows researchers to investigate the cellular and molecular mechanisms involved in CNS inflammation, demyelination, and axonal damage, providing insights into MS pathogenesis [, , , ].
- Testing novel therapies: The MOG(35-55)-induced EAE model is extensively used to evaluate the efficacy of potential therapeutic interventions for MS, including immunomodulatory drugs, cell therapies, and gene therapies [, , , , ].
Q9: What are the advantages of using the MOG(35-55)-induced EAE model?
A9: The MOG(35-55)-induced EAE model offers several advantages:
Q10: What are the limitations of the MOG(35-55)-induced EAE model?
A10: While a valuable tool, the MOG(35-55)-induced EAE model has limitations:
Q11: What are the safety considerations for working with MOG(35-55)?
A11: MOG(35-55) is a potent immunogen and should be handled with caution in a research setting. Researchers should follow appropriate safety protocols, including using personal protective equipment and working in a designated area to minimize the risk of accidental exposure or sensitization.
Q12: What are the ethical considerations for using animals in EAE research?
A12: EAE research involving animals should be conducted ethically and responsibly, adhering to established guidelines and regulations for animal welfare. This includes minimizing the number of animals used, refining experimental procedures to reduce suffering, and using appropriate anesthesia and analgesia to alleviate pain and distress.
Q13: What are the future directions for research on MOG(35-55) and EAE?
A13: Future research directions include:
Q14: What are some key research gaps related to MOG(35-55) and EAE?
A14: Key research gaps include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


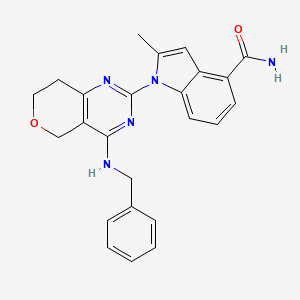
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)
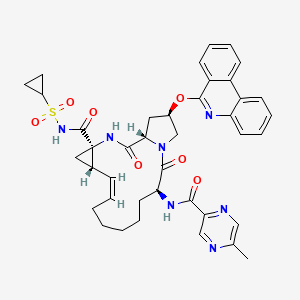


![(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B612281.png)
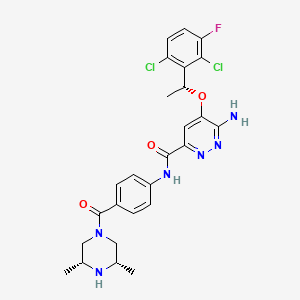
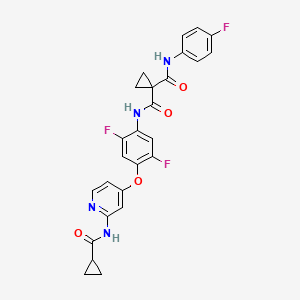
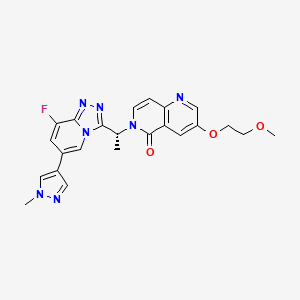
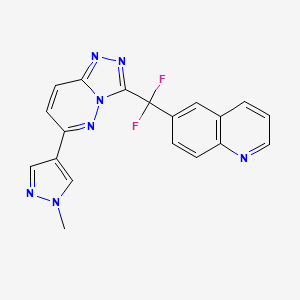
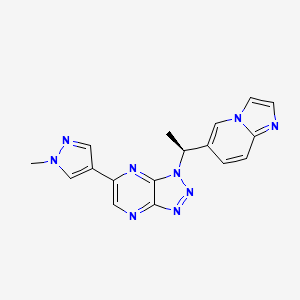
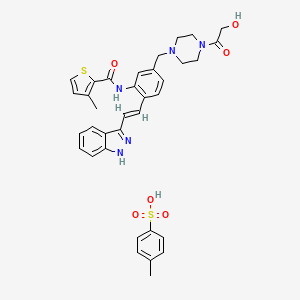
![3-(3-(Cyclopentylthio)-5-(((2-methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)oxy)methyl)-4h-1,2,4-triazol-4-yl)pyridine](/img/structure/B612292.png)
